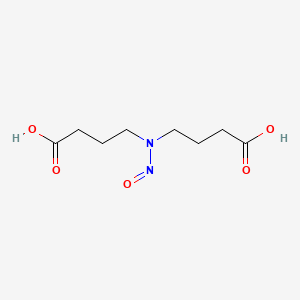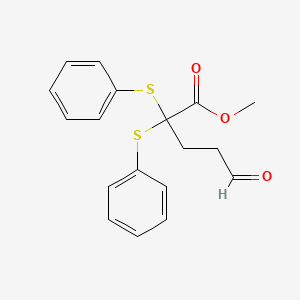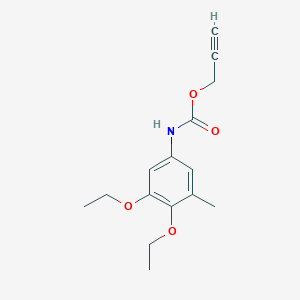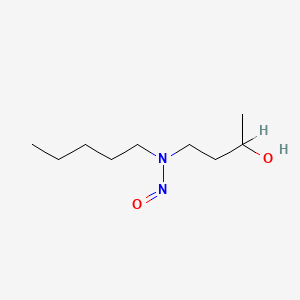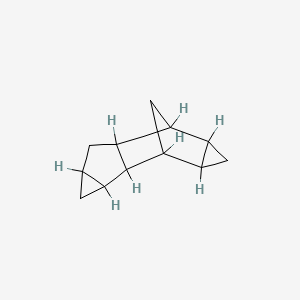![molecular formula C20H18N2O3 B14427071 N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide CAS No. 83633-14-1](/img/structure/B14427071.png)
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an isoquinoline moiety substituted with dimethoxy groups, linked to a phenylprop-2-enamide structure. Its distinct chemical structure makes it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.
Coupling with Phenylprop-2-enamide: The final step involves coupling the dimethoxyisoquinoline with phenylprop-2-enamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and isoquinoline rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline and phenylprop-2-enamide derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenylprop-2-enamide structure may interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of prop-2-enamide.
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]but-2-enamide: Similar structure with a but-2-enamide group.
Uniqueness
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide stands out due to its specific combination of the isoquinoline and phenylprop-2-enamide moieties, which confer unique chemical and biological properties. Its distinct structure allows for diverse chemical modifications and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
83633-14-1 |
|---|---|
Molekularformel |
C20H18N2O3 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-[4-(6,7-dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H18N2O3/c1-4-19(23)22-15-7-5-13(6-8-15)20-16-12-18(25-3)17(24-2)11-14(16)9-10-21-20/h4-12H,1H2,2-3H3,(H,22,23) |
InChI-Schlüssel |
LPPZSTSNMZJAER-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=CN=C2C3=CC=C(C=C3)NC(=O)C=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


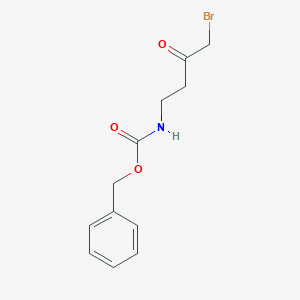

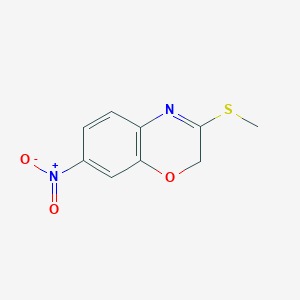
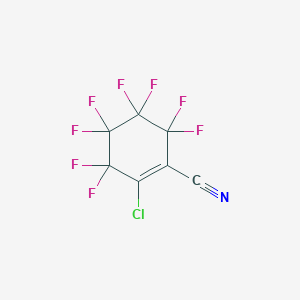
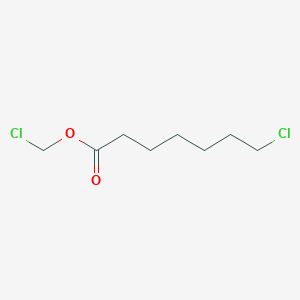
![8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14427028.png)
![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
